molecular formula C8H10O2 B126754 1-Phenyl-1,2-ethanediol CAS No. 93-56-1

1-Phenyl-1,2-ethanediol

Cat. No.: B126754
CAS No.: 93-56-1
M. Wt: 138.16 g/mol
InChI Key: PWMWNFMRSKOCEY-UHFFFAOYSA-N
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Description

1-Phenyl-1,2-ethanediol, also known as styrene glycol, is an organic compound with the molecular formula C8H10O2. It is a white crystalline solid that is soluble in water, alcohol, ether, and benzene. This compound is significant due to its role as a chiral building block in organic synthesis and its applications in various industries .

Mechanism of Action

Target of Action

The primary target of 1-Phenyl-1,2-ethanediol is the enzyme (S)-carbonyl reductase II from Candida parapsilosis . This enzyme plays a crucial role in the conversion of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol .

Mode of Action

The interaction of this compound with its target involves the catalytic conversion of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol . This reaction is facilitated by the enzyme (S)-carbonyl reductase II and requires NADPH as a cofactor .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the chiral pathway mediated by (S)-carbonyl reductase II . This pathway is strengthened by the introduction of glucose dehydrogenase with an Ala258Phe mutation and endo-β-1,4-xylanase 2, which enhance cofactor regeneration by using xylan as a naturally abundant co-substrate .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its interaction with the enzyme (s)-carbonyl reductase ii and the presence of the cofactor nadph .

Result of Action

The result of the action of this compound is the production of (S)-1-phenyl-1,2-ethanediol from 2-hydroxyacetophenone . This compound is an important chiral intermediate in the synthesis of liquid crystals and chiral biphosphines .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . Optimal conditions for the biotransformation of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol by E. coli /pET-G-S-2 were found to be 35 °C and pH 6.5 .

Biochemical Analysis

Biochemical Properties

1-Phenyl-1,2-ethanediol interacts with various enzymes and proteins in biochemical reactions. For instance, (S)-carbonyl reductase II from Candida parapsilosis catalyzes the conversion of 2-hydroxyacetophenone to this compound with NADPH as a cofactor .

Cellular Effects

In a multi-enzyme Escherichia coli system, this compound has been produced from 2-hydroxyacetophenone as a substrate . This indicates that this compound can influence cellular function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For example, it is involved in the reduction of 2-hydroxyacetophenone, a process catalyzed by (S)-carbonyl reductase II with NADPH as a cofactor .

Metabolic Pathways

This compound is involved in the metabolic pathway catalyzed by (S)-carbonyl reductase II, which converts 2-hydroxyacetophenone to this compound .

Comparison with Similar Compounds

1-Phenyl-1,2-ethanediol can be compared with other similar compounds:

This compound stands out due to its high optical purity and efficiency in chiral synthesis, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-phenylethane-1,2-diol
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InChI

InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMWNFMRSKOCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O2
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DSSTOX Substance ID

DTXSID8042422
Record name Styrene glycol
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Molecular Weight

138.16 g/mol
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Physical Description

Solid; [Merck Index] Nearly white crystalline powder; [Acros Organics MSDS]
Record name Styrene glycol
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CAS No.

93-56-1
Record name 1-Phenyl-1,2-ethanediol
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Record name 1-Phenyl-1,2-ethanediol
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Record name 1,2-Ethanediol, 1-phenyl-
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Record name Styrene glycol
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Record name Phenylethane-1,2-diol
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Record name STYRENE GLYCOL
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Synthesis routes and methods I

Procedure details

A 2 l stirrer fitted with reflux condenser, thermometer and dropping funnel was charged with 600 g of 0.1% strength H2SO4 and 2 g of tetrabutylammonium hydrogensulfate, and then, at 20° C. to 25° C., 200 g (1.67 mol) of styrene oxide (2) were added over the course of 1 h. When the dropwise addition was complete, the mixture was then stirred for 2 h and then worked up. 200 ml of diethyl ether were added to the reaction mixture, and the organic phase was washed until neutral with sodium carbonate solution and water, and dried over Na2SO4, and the solvent was distilled off under reduced pressure, leaving 223 g of crude product (91% pure according to GC).
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91%

Synthesis routes and methods II

Procedure details

Using the nano-RuHAP catalyzed protocol, alkenes were selectively converted into corresponding cis-1,2-diol with moderate to good yields (see TABLE 1). α,β-unsaturated alkenes such as ethyl trans-cinnamate, ethyl crotonate, dimethyl fumarate, dimethyl maleate and isophorone can be transformed to their corresponding cis-1,2-diols in 70, 65, 53, 50 and 64% isolated yields, respectively (entries 1-5). Under the Ru-catalyzed conditions, effective oxidations of styrene and 1-dodecene gave styrene glycol (85%) and dodecene glycol (75%) in good yields (entries 6 and 7). Likewise, dihydroxylation of 1,2-disubstituted alkenes including 1,4-diacetoxy-cis-but-2-ene and phenanthrene has been achieved to afford the corresponding cis-1,2-diols in 61 and 60% yields (entries 8 and 9). Using 1-acetoxy cyclohex-2-ene as substrate, the Ru-catalyzed dihydroxylation furnished 1-acetoxy-2,3-dihydroxycyclohexane in 75% yield (entry 10) with the anti-isomer being the major product (anti:syn=9:1). Yet, the catalytic dihydroxylation of trisubstituted alkenes such as (3-benzloxy)-1-methylbut-1-ene appeared to be less effective, and the corresponding cis-1,2-diol was obtained in only 45% yield (entry 11).
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

Pd/C (5 mol %) is weighed into a reaction flask. A solvent mixture consisting of ethanol and water (4:1) and ammonium formate (30 mol %) is added, the reaction flask is capped with a rubber septa and the mixture is heated (80° C.) for 2 minutes. Formic acid (3 equivalents) and then benzyl alcohol are added by syringe. The reaction is run for 10-40 minutes and the reaction is quenched with brine. The product is extracted by DCM and the organic phase is dried by Na2SO4. The product 1-phenyl-2-propanol was analyzed by 1H NMR and produced in 60% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-1,2-ethanediol
Reactant of Route 2
1-Phenyl-1,2-ethanediol
Reactant of Route 3
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1-Phenyl-1,2-ethanediol
Reactant of Route 4
Reactant of Route 4
1-Phenyl-1,2-ethanediol
Reactant of Route 5
1-Phenyl-1,2-ethanediol
Reactant of Route 6
1-Phenyl-1,2-ethanediol
Customer
Q & A

Q1: What is the molecular formula and weight of 1-phenyl-1,2-ethanediol?

A1: this compound has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly use FT-IR and NMR (1H and 13C) spectroscopy for structural characterization of this compound. []

Q3: How do intermolecular interactions influence the crystal structure of this compound?

A3: The crystal structure of this compound is stabilized by strong intermolecular hydrogen bonds (O-H···O) and C-H···π interactions between the phenyl ring and neighboring molecules. This results in a supramolecular network. []

Q4: What are the common synthetic routes to this compound?

A4: this compound can be synthesized through various methods:

  • Hydrolysis of 1,2-dibromo-1-phenylethane: This two-step process involves bromination of styrene followed by hydrolysis of the dibromo intermediate. The yield of this compound can reach 78.5% under optimized conditions. []
  • Hydrolysis of epoxy styrene: This method offers a direct route to this compound, with water serving as the solvent. []
  • Asymmetric reduction of 2-hydroxyacetophenone: This approach employs enzymes like (R)-specific carbonyl reductase [, , ] or (S)-carbonyl reductase II [, , , , ] for enantioselective synthesis of (R)- or (S)-1-phenyl-1,2-ethanediol.

Q5: What factors affect the enzymatic synthesis of this compound?

A5: Several factors influence the efficiency of biocatalytic synthesis:

  • Enzyme source: Different microorganisms exhibit varying enantioselectivity. For instance, Candida parapsilosis is known for (S)-1-phenyl-1,2-ethanediol production, while Kurthia gibsonii SC0312 favors (R)-1-phenyl-1,2-ethanediol. [, ]
  • Reaction conditions: Parameters like temperature, pH, substrate concentration, and cofactor availability significantly impact reaction rate and yield. [, , , , ]
  • Cofactor regeneration: Efficient NADPH regeneration is crucial for sustained biocatalytic activity. Strategies include co-expressing glucose dehydrogenase [, , ] or utilizing pentose metabolism pathways for cofactor recycling. []

Q6: Can calcium carbide be used for vinylation reactions involving this compound?

A6: Yes, a recent study demonstrated that calcium carbide can mediate the vinylation of this compound under a superbasic system (Cs2CO3/DMSO), yielding α-vinyloxy styrene as the product. []

Q7: What is the role of pig liver esterase in this compound synthesis?

A7: Pig liver esterase can catalyze the hydrolysis of this compound cyclic carbonate to produce this compound. The efficiency of this reaction depends on factors like enzyme concentration, pH, temperature, and the presence of organic co-solvents. []

Q8: How does ferric chloride catalyze reactions involving hydrogen peroxide and this compound?

A8: In acetonitrile, ferric chloride (FeCl3) activates hydrogen peroxide, mimicking cytochrome P-450 activity. This system can catalyze the oxidative cleavage of this compound and other vicinal diols. []

Q9: What are the primary applications of this compound?

A9: Both enantiomers of this compound serve as vital chiral building blocks in:

  • Pharmaceuticals: Synthesis of various drugs, including β-adrenergic blocking agents. []
  • Liquid crystals: Chiral dopants for modifying liquid crystal properties. []
  • Organic synthesis: Intermediates in the preparation of diverse chiral compounds. [, , , ]

Q10: How does the stereochemistry of this compound influence its applications?

A10: The (R)- and (S)-enantiomers of this compound exhibit distinct biological activities and applications. Consequently, enantioselective synthesis is crucial. For instance, (S)-1-phenyl-1,2-ethanediol is preferred in liquid crystal applications, while (R)-1-phenyl-1,2-ethanediol is used for certain pharmaceutical syntheses. [, ]

Q11: Can Candida parapsilosis be used for deracemization of this compound?

A11: Yes, Candida parapsilosis is highly effective in deracemizing (R,S)-1-phenyl-1,2-ethanediol to obtain the (S)-enantiomer. Various strategies, including optimizing cultivation conditions [, ] and using absorbent resins [], can further enhance its efficiency.

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